
2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is a chemical compound with a unique structure that combines a dioxolane ring and a furan ring with a sulfonyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride typically involves the acid-catalyzed condensation of carbonyl compounds with 1,2-diols, such as ethylene glycol The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofuran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or tetrahydrofuran, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Pharmaceutical Development:
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Research: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The furan and dioxolane rings may also interact with molecular targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
Furan-2-sulfonyl chloride: Lacks the dioxolane ring, resulting in different reactivity and applications.
1,3-Dioxolane-2-sulfonyl chloride: Lacks the furan ring, leading to different chemical properties and uses.
Uniqueness
2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is unique due to the combination of the dioxolane and furan rings with the sulfonyl chloride functional group. This unique structure imparts distinct reactivity and versatility, making it valuable in various fields of research and industrial applications.
属性
IUPAC Name |
2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGJLFLNWNVYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
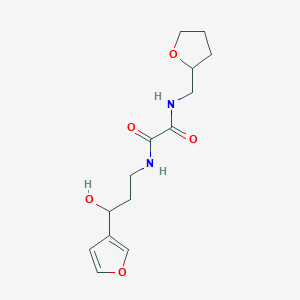
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
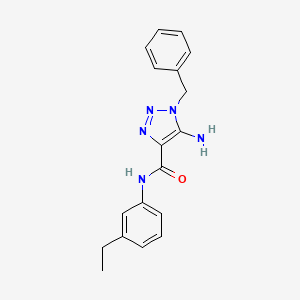
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![5-(cyclopentylsulfanyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)
![N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2893321.png)
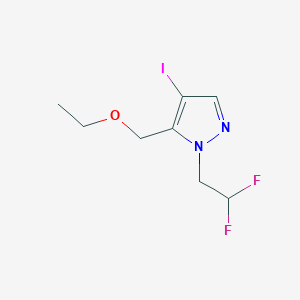
![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)
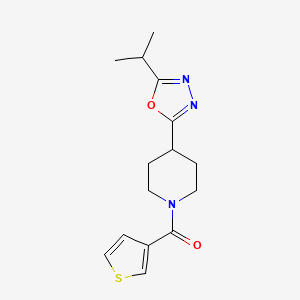
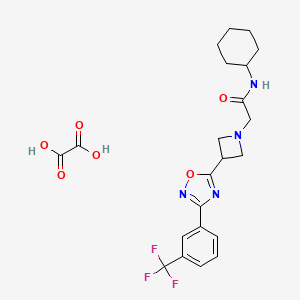
![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)
![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)
